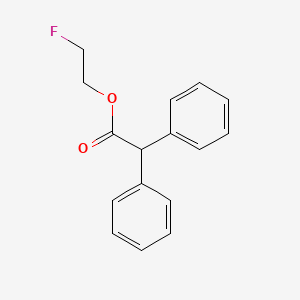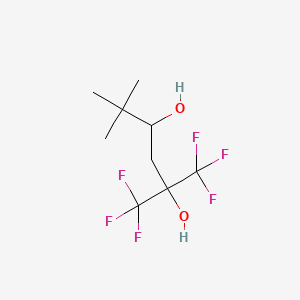
5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol is a chemical compound known for its unique structure and properties. It is a derivative of hexanediol, characterized by the presence of trifluoromethyl groups and a trifluoro substitution, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol typically involves the reaction of 5,5-dimethyl-2,4-hexanedione with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: A related compound with similar structural features but different reactivity.
2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene: Another compound with trifluoromethyl groups, used in different chemical applications.
Uniqueness
5,5-Dimethyl-1,1,1-trifluoro-2-trifluoromethyl-2,4-hexanediol stands out due to its specific combination of trifluoromethyl groups and hexanediol backbone, which imparts unique chemical and physical properties
Properties
CAS No. |
34844-46-7 |
|---|---|
Molecular Formula |
C9H14F6O2 |
Molecular Weight |
268.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-5,5-dimethyl-2-(trifluoromethyl)hexane-2,4-diol |
InChI |
InChI=1S/C9H14F6O2/c1-6(2,3)5(16)4-7(17,8(10,11)12)9(13,14)15/h5,16-17H,4H2,1-3H3 |
InChI Key |
MYLMNOAFAYNVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC(C(F)(F)F)(C(F)(F)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


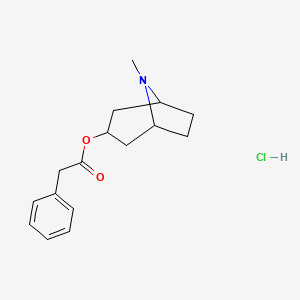
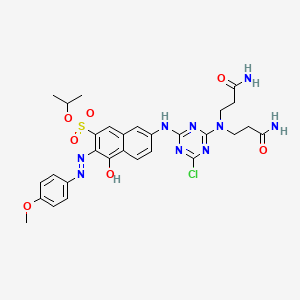

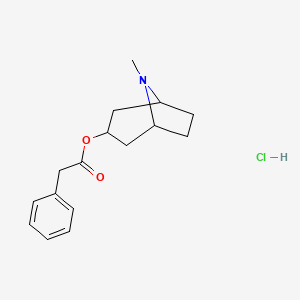
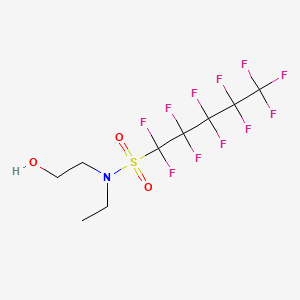
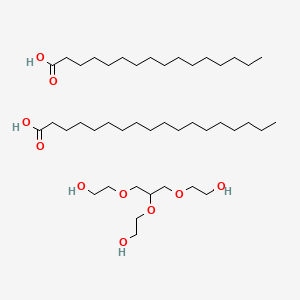
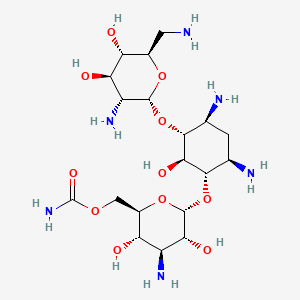

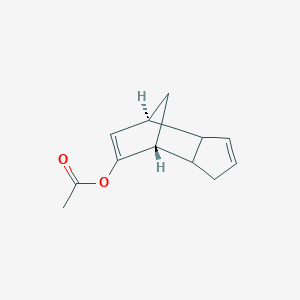
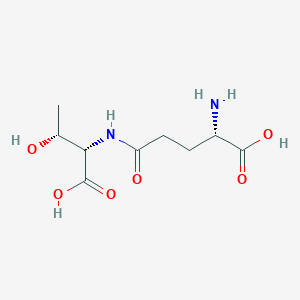

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)

